N-Nitrosometoprolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

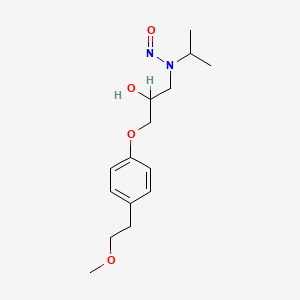

N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTOBGHTYDROBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928723 | |

| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134720-05-1, 138768-62-4 | |

| Record name | N-Nitrosometoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, their detection, synthesis, and characterization are of critical importance for pharmaceutical quality control and drug safety. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including a representative synthesis protocol, detailed analytical methodologies, and a discussion of its genotoxic potential.

Introduction

Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, and their presence in drug substances, even at trace levels, requires rigorous control. This compound is the N-nitroso derivative of Metoprolol, a selective β1 receptor blocker used in the treatment of various cardiovascular diseases. It can form when Metoprolol interacts with nitrosating agents under specific conditions, such as during synthesis or storage.[1][2] This guide outlines the essential technical aspects of synthesizing and characterizing this critical impurity to support research, methods development, and validation activities.

Synthesis of this compound

The synthesis of this compound involves the reaction of the secondary amine group in Metoprolol with a nitrosating agent, typically in an acidic medium.[3][4] While specific, detailed protocols from peer-reviewed literature are scarce, a representative procedure can be derived from the general knowledge of N-nitrosation reactions.

Representative Experimental Protocol

Materials:

-

Metoprolol tartrate

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), 1 M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution: Dissolve Metoprolol tartrate in 1 M hydrochloric acid in a round-bottom flask, equipped with a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.

-

Nitrosation: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled Metoprolol solution while maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to Metoprolol should be approximately 1.1:1.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Disclaimer: This is a representative protocol based on general chemical principles of N-nitrosation. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may require optimization.

Synthesis Pathway

Caption: Synthesis of this compound from Metoprolol.

Characterization of this compound

The characterization of this compound is crucial for its unequivocal identification and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-(2-Hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [2] |

| CAS Number | 138768-62-4 | |

| Molecular Formula | C₁₅H₂₄N₂O₄ | |

| Molecular Weight | 296.36 g/mol |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary methods for the separation, detection, and quantification of this compound.

3.2.1. UHPLC-MS/MS Method

A sensitive and validated UHPLC-MS/MS method for the determination of this compound in beta-blocker active pharmaceutical ingredients has been reported.

| Parameter | Description |

| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Detection | Mass spectrometry with electrospray ionization (ESI) |

| LOD | 0.02–1.2 ppb |

| LOQ | 2–20 ppb |

3.2.2. HPLC Purity

Commercial suppliers of this compound reference standards often provide a certificate of analysis indicating the purity as determined by HPLC. Purity values are typically greater than 90%. The presence of rotamers, due to restricted rotation around the N-N bond, can be observed in the chromatogram.

Spectroscopic Analysis

3.3.1. Mass Spectrometry (MS)

Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. The fragmentation of nitrosamines is well-documented and typically involves the loss of the nitroso group (•NO, 30 Da) and the hydroxyl group (•OH, 17 Da).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Genotoxicity of this compound

This compound is considered a genotoxic impurity. Like many other nitrosamines, it requires metabolic activation to exert its DNA-damaging effects.

Mechanism of Genotoxicity

The genotoxicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that can generate highly reactive alkylating agents (e.g., diazonium ions). These electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication and, consequently, may initiate carcinogenesis.

The parent drug, Metoprolol, is metabolized by several CYP enzymes, with CYP2D6 being the major contributor, and CYP3A4, CYP2B6, and CYP2C9 playing minor roles. It is plausible that these or other CYP enzymes are involved in the metabolic activation of this compound. For the related N-nitroso propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.

DNA Damage and Repair

The formation of DNA adducts by alkylating agents triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the damaged bases and restore the integrity of the DNA. Unrepaired or misrepaired DNA damage can lead to permanent mutations. Studies have shown that this compound induces DNA fragmentation in rat hepatocytes.

Proposed Genotoxicity Pathway

Caption: Proposed pathway for the genotoxicity of this compound.

Conclusion

The synthesis and characterization of this compound are essential for managing the risks associated with this potential impurity in Metoprolol-containing drug products. This guide provides a framework for understanding the key aspects of its synthesis, the analytical techniques for its characterization, and the underlying mechanism of its genotoxicity. A thorough understanding of these elements is critical for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products. Further research into detailed synthesis optimization, comprehensive spectroscopic analysis, and the specific metabolic pathways of this compound will continue to be of high value to the scientific community.

References

- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of N-Nitrosometoprolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. As nitrosamines are classified as probable human carcinogens, understanding the chemical properties and confirming the structure of this compound is of paramount importance for drug safety and regulatory compliance. This technical guide provides a comprehensive overview of the chemical characteristics, structure elucidation, and potential formation pathways of this compound. It includes a summary of its physicochemical properties, detailed methodologies for its analytical determination, and an exploration of its genotoxic potential through metabolic activation.

Chemical Properties and Structure

This compound is a derivative of Metoprolol where the secondary amine group is nitrosated. This modification significantly alters the molecule's biological properties, introducing genotoxic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [1] |

| Synonyms | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol | [1] |

| CAS Number | 138768-62-4 | [1] |

| Molecular Formula | C₁₅H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 296.36 g/mol | [2] |

| Appearance | White to Off-White Solid | - |

| Solubility | Soluble in Acetonitrile (10 mg/ml) and DMSO, Methanol (B129727). | [1] |

| UV λmax | 226 nm | [1] |

Structural Formula

The chemical structure of this compound is depicted below:

Caption: Chemical Structure of this compound.

Formation Pathway

This compound is not an intended product in the manufacturing of Metoprolol but rather a potential impurity formed under specific conditions. The primary pathway for its formation involves the reaction of the secondary amine functionality in Metoprolol with a nitrosating agent.[3]

Caption: Formation of this compound from Metoprolol.

This reaction is typically favored in acidic environments where nitrous acid (HONO) can be formed from nitrite (B80452) salts.[3] The presence of residual nitrites in excipients or processing aids, coupled with acidic conditions during manufacturing or storage, can lead to the formation of this impurity.

Structure Elucidation: Experimental Protocols

The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other impurities. A common approach involves reverse-phase chromatography coupled with UV or mass spectrometric detection.

Experimental Protocol (Based on available literature for similar nitrosamines):

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]

-

Flow Rate: Typically around 1.0 mL/min.[6]

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the λmax of this compound (226 nm) or by mass spectrometry for higher sensitivity and specificity.[1][6]

-

Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible solvent.

Caption: General workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.

Expected Fragmentation Pattern:

A characteristic fragmentation of N-nitrosamines in MS/MS is the neutral loss of the nitroso group (•NO), corresponding to a loss of 30 Da.[7] Other fragmentations may occur depending on the collision energy.

Caption: Expected primary fragmentation of this compound in MS/MS.

Experimental Protocol (General):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the parent ion and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra are typically acquired.

Expected ¹H NMR Features:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the methoxyethyl group, the isopropyl group, and the propanol (B110389) backbone. Due to the restricted rotation around the N-N bond in nitrosamines, some signals may appear as two sets of peaks, corresponding to the E and Z isomers.[8]

Experimental Protocol (General):

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments, as well as 2D experiments like COSY, HSQC, and HMBC to establish connectivity.

Genotoxicity and Metabolic Activation

This compound is considered a genotoxic impurity, meaning it has the potential to damage DNA.[1] However, it is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[9]

The proposed metabolic activation pathway involves the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group. This intermediate is unstable and spontaneously decomposes to form a reactive alkylating agent (a carbocation), which can then covalently bind to DNA, leading to mutations.[9][10]

Caption: Metabolic activation of this compound leading to DNA damage.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure elucidation, and genotoxic potential of this compound. A thorough understanding of these aspects is critical for the development of robust analytical methods for its detection and control in Metoprolol drug products. The provided experimental outlines and pathway diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the safety and quality of medications. Further research to obtain and publish detailed spectral data (NMR, MS/MS) for this compound would be highly beneficial for the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. GSRS [precision.fda.gov]

- 3. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. mdpi.com [mdpi.com]

Genotoxicity Assessment of N-Nitrosometoprolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is an N-nitroso drug substance-related impurity (NDSRI) of metoprolol, a widely used β-adrenergic receptor blocker. N-nitroso compounds (nitrosamines) are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1) guideline due to their high potential for mutagenicity and carcinogenicity.[1][2] The presence of such impurities, even at trace levels, necessitates a thorough risk assessment. The genotoxic potential of a compound is a critical factor in its carcinogenicity, and it is widely accepted that most nitrosamines require metabolic activation to exert their DNA-damaging effects.[3]

This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound. It summarizes available quantitative data, outlines detailed experimental protocols for key genotoxicity assays, and discusses the regulatory context for controlling such impurities in pharmaceutical products.

Chemical and Physical Properties

-

IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol[4]

-

CAS Number: 138768-62-4[5]

-

Molecular Formula: C₁₅H₂₄N₂O₄

-

Molecular Weight: 296.36 g/mol

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of N-nitrosamines is primarily mediated by their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The proposed pathway begins with α-hydroxylation of the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive diazonium ion. This electrophilic species can then covalently bind to (alkylate) nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the carcinogenic process. Studies on the related compound N-nitroso propranolol (B1214883) (NNP) have identified CYP2C19 as a key enzyme in its bioactivation.

Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Summary of Genotoxicity Data

This compound has been evaluated in several genotoxicity studies. The data consistently indicate that it is an indirect-acting genotoxin, requiring metabolic activation to induce DNA damage. It has shown positive results in both in vitro and in vivo assays.

In Vitro Genotoxicity Data

The primary in vitro evidence for this compound's genotoxicity comes from studies using primary hepatocytes, which are metabolically competent cells.

Table 1: Summary of In Vitro Genotoxicity Data for this compound

| Assay Type | Test System | Concentration Range | Metabolic Activation | Result | Reference |

| DNA Fragmentation (Alkaline Elution) | Primary Rat Hepatocytes | 0.1 - 1 mM | Endogenous | Positive (Dose-dependent) | |

| DNA Fragmentation (Alkaline Elution) | Primary Human Hepatocytes | 0.1 - 1 mM | Endogenous | Positive (Dose-dependent) | |

| DNA Fragmentation | Chinese Hamster Lung V79 Cells | Not specified (Equal or higher conc.) | None | Negative |

In Vivo Genotoxicity Data

In vivo testing confirms the genotoxic potential of this compound in a whole-animal model.

Table 2: Summary of In Vivo Genotoxicity Data for this compound

| Assay Type | Test System | Dose | Route | Tissues Analyzed | Result | Reference |

| Micronucleus Test | Rat | 1,000 mg/kg | Not specified | Hepatocytes | Positive | |

| Micronucleus Test | Rat | 1,000 mg/kg | Not specified | Bone Marrow & Spleen Erythrocytes | Negative |

The positive result in hepatocytes, the primary site of metabolism, coupled with the negative result in bone marrow and spleen erythrocytes, strongly suggests that the genotoxicity is caused by a short-lived metabolite that does not distribute systemically.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of genotoxicity. For nitrosamines, specific modifications to standard assays are recommended to ensure sufficient metabolic activation.

Enhanced Bacterial Reverse Mutation Test (Ames Test)

While specific Ames test results for this compound are not publicly available, this assay is a cornerstone of genotoxicity testing. An enhanced protocol is recommended for N-nitroso compounds.

Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article.

Methodology:

-

Tester Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) should be used.

-

Metabolic Activation: Assays should be conducted with and without an exogenous metabolic activation system (S9). For nitrosamines, both rat liver S9 and hamster liver S9 (at 30% concentration) are required, as hamster S9 is often more effective.

-

Assay Procedure (Pre-incubation Method):

-

Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test article solution to a sterile tube.

-

Incubate the mixture at 37°C for 30 minutes with gentle shaking.

-

Add 2.0 mL of molten top agar (B569324) (containing a trace of histidine/tryptophan) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

Caption: Workflow for the enhanced Ames test recommended for N-nitrosamines.

In Vitro DNA Fragmentation Assay (Alkaline Elution)

This assay was used to demonstrate the genotoxicity of this compound in hepatocytes.

Objective: To detect single-strand DNA breaks and alkali-labile sites.

Methodology:

-

Cell Culture: Primary hepatocytes (rat or human) are cultured to form a monolayer.

-

Radiolabeling (Optional but common): Cells are incubated with a radiolabeled DNA precursor (e.g., ³H-thymidine) to label the DNA.

-

Treatment: Cells are exposed to various concentrations of this compound (e.g., 0.1-1 mM) and controls for a defined period (e.g., 20 hours).

-

Lysis: Cells are gently lysed directly on a filter (e.g., polycarbonate) with a lysis solution (containing detergents and proteinase K) to release DNA.

-

Elution: The DNA is slowly eluted from the filter using an alkaline buffer (e.g., pH 12.1). The high pH denatures the DNA, and smaller fragments (resulting from breaks) elute faster than larger, intact DNA.

-

Quantification: Fractions of the eluate are collected over time. The amount of DNA in each fraction is quantified (e.g., by liquid scintillation counting if radiolabeled).

-

Data Analysis: The rate of DNA elution is calculated. An increased elution rate compared to the negative control indicates DNA fragmentation.

In Vivo Micronucleus Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). The positive result for this compound was observed in hepatocytes.

Objective: To determine if the test article induces chromosomal damage in vivo.

Methodology:

-

Animal Dosing: Administer the test substance (e.g., 1,000 mg/kg this compound) to a group of rodents (e.g., rats), typically via oral gavage or intraperitoneal injection. Include vehicle and positive control groups.

-

Tissue Harvest:

-

For Hepatocytes: A partial hepatectomy or liver perfusion is performed at appropriate time points after dosing (e.g., 24 and 48 hours) to isolate hepatocytes.

-

For Bone Marrow: Animals are euthanized, and bone marrow is flushed from the femur or tibia.

-

-

Slide Preparation: A cell suspension is prepared from the target tissue. The cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange).

-

Microscopic Analysis: At least 2000 cells per animal are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). For bone marrow, the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

-

Data Analysis: The frequency of micronucleated cells in the treated groups is statistically compared to the vehicle control group.

Regulatory Context and Risk Assessment

N-nitrosamines are considered mutagenic carcinogens, and their control in pharmaceuticals is a high priority for regulatory agencies worldwide.

-

ICH M7(R1) Guideline: This guideline establishes a framework for the assessment and control of DNA reactive (mutagenic) impurities. Nitrosamines fall into Class 1, "known mutagenic carcinogens," requiring strict control.

-

Acceptable Intake (AI): For impurities with known carcinogenic potential, an Acceptable Intake (AI) limit is established. This represents a dose with a negligible cancer risk (typically 1 in 100,000) over a lifetime of exposure.

-

This compound AI Limit: The U.S. FDA has categorized this compound as a Potency Category 4 NDSRI and has set an AI limit of 1500 ng/day .

The genotoxicity data are crucial for this process. A positive result in a relevant genotoxicity assay (like those described above) confirms the mutagenic potential and justifies the application of strict control measures, such as setting an AI limit based on carcinogenic potency.

Caption: Logical framework for the risk assessment of this compound.

Conclusion

The available data strongly indicate that this compound is a genotoxic compound. It induces DNA fragmentation in both rat and human hepatocytes in vitro and causes micronucleus formation in rat hepatocytes in vivo. The evidence points to a mechanism involving metabolic activation in the liver, which is characteristic of many carcinogenic N-nitrosamines.

For drug development professionals, these findings underscore the importance of:

-

Risk Assessment: Conducting a thorough risk assessment for the potential formation of this compound in any metoprolol-containing product.

-

Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify this compound at levels commensurate with the established AI limit of 1500 ng/day.

-

Control Strategy: Implementing a control strategy to ensure the impurity is maintained below the regulatory limit throughout the product's shelf life.

Further research using a standardized and enhanced Ames test would be valuable to complete the genotoxicity profile of this compound and provide a more comprehensive dataset for regulatory submissions.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of N-Nitrosometoprolol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosometoprolol (NO-Metoprolol) is a nitrosamine (B1359907) impurity that can form from the widely prescribed beta-blocker, metoprolol. As a member of the N-nitroso compound class, which is recognized as a "cohort of concern," NO-Metoprolol has been the subject of toxicological evaluation to determine its potential genotoxic and carcinogenic risk. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on NO-Metoprolol, including detailed experimental protocols and a summary of quantitative findings. The evidence to date indicates that NO-Metoprolol is genotoxic in vitro and exhibits clastogenic activity in vivo.

Formation of this compound

This compound is formed from the reaction of metoprolol, a secondary amine, with nitrosating agents such as nitrite (B80452) under acidic conditions. This reaction can potentially occur during the synthesis, formulation, or storage of metoprolol-containing drug products, or even endogenously in the stomach.

Caption: Formation of this compound from metoprolol.

In Vitro Genotoxicity Studies

In vitro studies have consistently demonstrated the genotoxic potential of this compound. The primary endpoint evaluated has been DNA damage in hepatocytes.

DNA Fragmentation in Primary Hepatocytes

Seminal work by Robbiano et al. (1991) investigated the ability of N-nitroso derivatives of several beta-blockers, including NO-Metoprolol, to induce DNA fragmentation in primary cultures of rat and human hepatocytes.[1]

Key Findings:

-

NO-Metoprolol induced a dose-dependent increase in DNA fragmentation in both rat and human hepatocytes.[1]

-

The genotoxic effect was observed at subtoxic concentrations ranging from 0.1 to 1 mM after a 20-hour exposure.[1][2]

-

The compound was inactive in Chinese hamster lung V79 cells, which lack the metabolic capacity of hepatocytes, suggesting that metabolic activation is required for its genotoxic effect.[1]

Table 1: In Vitro DNA Fragmentation Data for this compound

| Species | Cell Type | Concentration Range (mM) | Endpoint | Outcome | Reference |

| Rat | Primary Hepatocytes | 0.1 - 1 | DNA Fragmentation | Positive, dose-dependent | [1] |

| Human | Primary Hepatocytes | 0.1 - 1 | DNA Fragmentation | Positive, dose-dependent | [1] |

Experimental Protocol: Alkaline Elution Assay for DNA Fragmentation

The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks in mammalian cells. The protocol outlined below is based on the methodology described by Robbiano et al. (1991).[1]

Caption: Workflow for the Alkaline Elution Assay.

Methodology:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or human liver tissue by collagenase perfusion and cultured in a suitable medium.

-

Treatment: Cultured hepatocytes are exposed to varying concentrations of this compound (e.g., 0.1, 0.3, and 1.0 mM) for 20 hours. A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Lysis: After treatment, cells are harvested, washed, and gently layered onto polycarbonate filters. The cells are then lysed on the filter with a solution containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.

-

DNA Elution: The DNA is slowly eluted from the filter with a tetrapropylammonium hydroxide solution at a constant flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected over time.

-

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a sensitive fluorescent DNA-binding dye.

-

Data Analysis: The rate of DNA elution is calculated and is directly proportional to the number of single-strand breaks. An increase in the elution rate in treated cells compared to control cells indicates DNA damage.

In Vivo Genotoxicity Studies

In vivo studies have been conducted to assess the clastogenic (chromosome-damaging) potential of this compound in rodents.

Micronucleus Assay in Rat Hepatocytes

A study by Martelli et al. (1994) investigated the ability of N-nitroso derivatives of several beta-blockers to induce micronuclei in the liver of partially hepatectomized rats.[3]

Key Findings:

-

A single oral dose of 1,000 mg/kg of this compound caused a statistically significant increase in the frequency of micronucleated hepatocytes.[2][3]

-

The clastogenic effect was observed in the liver, the primary site of metabolism, but not in the bone marrow or spleen.[3]

-

The in vivo clastogenic potency was noted to be considerably lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in vivo.[3]

Table 2: In Vivo Micronucleus Assay Data for this compound

| Species | Tissue | Dose (mg/kg, oral) | Endpoint | Outcome | Reference |

| Rat | Liver (Hepatocytes) | 1000 | Micronucleus Formation | Positive | [3] |

| Rat | Bone Marrow | 1000 | Micronucleus Formation | Negative | [3] |

| Rat | Spleen | 1000 | Micronucleus Formation | Negative | [3] |

Experimental Protocol: In Vivo Rat Liver Micronucleus Assay

The in vivo micronucleus assay in hepatocytes assesses the clastogenic and aneugenic potential of a test compound in the liver. The following protocol is based on the methodology described by Martelli et al. (1994).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of N-Nitrosometoprolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form from the secondary amine structure of the beta-blocker metoprolol. Like other N-nitroso compounds, it is a substance of toxicological concern due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its genotoxicity, mutagenicity, and carcinogenicity assessment, as well as established acceptable intake limits. Detailed experimental protocols for key studies are provided, and the mechanism of toxicity is illustrated.

Regulatory Status and Acceptable Intake

Regulatory bodies have established acceptable intake (AI) limits for this compound to ensure patient safety. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set an AI of 1500 ng/day.[1][2] This limit is derived using a structure-activity relationship (SAR) and read-across approach from toxicological data of related nitrosamines.[3][4] this compound is classified under FDA Potency Category 4.[1] The Health Sciences Authority (HSA) also recommends an AI of 1500 ng/day, determined using the Carcinogenic Potency Categorisation Approach (CPCA).[5]

Genotoxicity

This compound has been demonstrated to be genotoxic in both in vitro and in vivo studies.

In Vitro Studies: DNA Fragmentation in Hepatocytes

This compound induces DNA fragmentation in primary cultures of rat and human hepatocytes.[6][7][8][9] A study by Robbiano et al. (1991) showed positive dose-related responses after a 20-hour exposure to subtoxic concentrations of 0.1-1 mM.[8][9] The genotoxic effect is dependent on metabolic activation, as no DNA fragmentation was observed in Chinese hamster lung V79 cells, which have a lower metabolic capacity.[8][9]

In Vivo Studies: Micronucleus Induction in Rat Liver

In an in vivo study by Martelli et al. (1994), a single high dose of 1000 mg/kg of this compound administered by gavage to partially hepatectomized rats resulted in a statistically significant increase in the frequency of micronucleated hepatocytes.[6] However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a target organ-specific clastogenic effect in the liver.[6] The in vivo clastogenic potency was noted to be markedly lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in the whole animal.

Mutagenicity

For the related compound, N-Nitroso propranolol (B1214883), initial studies reported negative results in the standard Ames test.[13][14][15][16] However, a more recent and systematic investigation using enhanced conditions, including hamster liver S9, demonstrated that N-Nitroso propranolol is indeed mutagenic, inducing both base pair substitutions and frameshift mutations.[13][14][15][16] This suggests that this compound may also be mutagenic under appropriate testing conditions.

Carcinogenicity

Long-term carcinogenicity bioassays specifically for this compound have not been reported. The assessment of its carcinogenic risk relies on data from related compounds and structure-activity relationship (SAR) models. The general mechanism of carcinogenicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form unstable α-hydroxy nitrosamines.[17] These intermediates can then lead to the formation of DNA-reactive diazonium species, which can alkylate DNA bases, leading to mutations and potentially initiating cancer.[17]

Regulatory agencies employ the Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake limits for nitrosamines lacking robust carcinogenicity data.[18] This approach considers the structural features of the nitrosamine, such as the presence of α-hydrogens and other activating or deactivating groups, to predict its carcinogenic potency.[18]

Data Presentation

Table 1: Genotoxicity of this compound

| Assay | Test System | Concentration/Dose | Results | Reference |

| DNA Fragmentation | Primary Rat and Human Hepatocytes (in vitro) | 0.1 - 1 mM | Positive, dose-dependent increase in DNA fragmentation.[6][7][8][9] | Robbiano, L., et al. (1991) |

| Micronucleus Induction | Partially Hepatectomized Rats (in vivo) | 1000 mg/kg (gavage) | Statistically significant increase in micronucleated hepatocytes; no effect in bone marrow or spleen.[6] | Martelli, A., et al. (1994) |

Experimental Protocols

DNA Fragmentation Assay (Alkaline Elution Technique) - Robbiano et al. (1991)

-

Test System: Primary cultures of hepatocytes isolated from male Sprague-Dawley rats and from human liver samples.

-

Treatment: Cells were exposed to various concentrations of this compound (0.1, 0.3, and 1.0 mM) for 20 hours.

-

Methodology:

-

After treatment, the cells were harvested and lysed on a filter.

-

The DNA was eluted from the filter with an alkaline solution.

-

The amount of DNA in the eluate and on the filter was quantified.

-

The rate of DNA elution was calculated as an indicator of DNA fragmentation.

-

-

Controls: Concurrent negative (vehicle) and positive controls were included.

In Vivo Micronucleus Assay - Martelli et al. (1994)

-

Test System: Male Sprague-Dawley rats that underwent partial hepatectomy to stimulate cell proliferation in the liver.

-

Treatment: A single dose of 1000 mg/kg this compound was administered by gavage.

-

Methodology:

-

Animals were sacrificed at various time points after treatment.

-

Hepatocytes were isolated from the liver, and bone marrow cells were flushed from the femurs. Spleen preparations were also made.

-

Cells were stained, and the frequency of micronucleated cells was determined by microscopic examination.

-

-

Controls: A control group of animals received the vehicle only.

Mandatory Visualization

References

- 1. efpia.eu [efpia.eu]

- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Federal Register :: Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments [federalregister.gov]

- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. hesiglobal.org [hesiglobal.org]

- 16. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosometoprolol: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, based on established principles of nitrosamine chemistry and findings from studies on related compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of Metoprolol and other pharmaceuticals susceptible to nitrosamine contamination. This document summarizes potential degradation pathways under various stress conditions, outlines typical experimental protocols for stability testing, and presents hypothetical quantitative data to illustrate stability profiles.

Introduction

This compound is formed from the nitrosation of the secondary amine group in the Metoprolol molecule. This reaction can occur during the synthesis, formulation, or storage of the drug product, particularly in the presence of nitrosating agents like nitrite (B80452) ions under acidic conditions. Regulatory agencies worldwide have set stringent limits for nitrosamine impurities in pharmaceuticals, necessitating a thorough understanding of their stability and degradation to ensure patient safety.

This guide will delve into the factors influencing the stability of this compound and its potential degradation pathways, including hydrolysis, photolysis, and thermolysis.

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors:

-

pH: The nitrosation reaction to form this compound is highly favored in acidic environments (pH 3–4). Conversely, the degradation of some nitrosamines can be catalyzed by both acidic and alkaline conditions. Stability is often greatest in the neutral pH range.

-

Temperature: Higher temperatures can accelerate the degradation of this compound. Thermal decomposition can lead to the cleavage of the N-N bond.

-

Light: N-Nitrosamines are known to be susceptible to photolytic degradation. Exposure to UV light can induce cleavage of the N-N bond, leading to the formation of various degradation products.

Potential Degradation Pathways

Based on the known chemistry of nitrosamines, the following degradation pathways are plausible for this compound.

Hydrolytic Degradation

Hydrolysis of this compound can occur under both acidic and alkaline conditions, although the rates and products may differ.

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the nitroso group can facilitate the cleavage of the N-N bond, leading to the formation of the parent amine, Metoprolol, and nitrous acid.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide (B78521) ions can attack the molecule, potentially leading to different degradation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the N-NO bond, generating a secondary amino radical and a nitric oxide radical. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. The quantum yield of nitrosamine photolysis is often pH-dependent.

Thermal Degradation

Elevated temperatures can provide sufficient energy to break the relatively weak N-NO bond, initiating a radical degradation pathway similar to photolysis.

A proposed logical workflow for investigating the degradation of this compound is presented below.

A potential degradation pathway for this compound under photolytic conditions is illustrated below.

Quantitative Data Summary

Table 1: Hypothetical Hydrolytic Stability of this compound at 60°C

| pH | Time (hours) | % Degradation | Major Degradation Product(s) |

| 1.0 | 24 | 15% | Metoprolol |

| 4.0 | 24 | 5% | - |

| 7.0 | 24 | <1% | - |

| 9.0 | 24 | 8% | Unidentified polar degradants |

| 12.0 | 24 | 25% | Multiple degradants |

Table 2: Hypothetical Photostability of this compound (Solid State)

| Light Source | Duration | Intensity | % Degradation |

| UV (254 nm) | 24 hours | 200 Wh/m² | 30% |

| Visible | 7 days | 1 |

Methodological & Application

Application Note: Detection and Quantification of N-Nitrosometoprolol in Pharmaceutical Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Nitrosometoprolol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) associated with Metoprolol, a widely used beta-blocker. Nitrosamine impurities are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the presence of these impurities in drug products.[1] The EMA has set an acceptable intake (AI) limit for this compound at 1500 ng/day.[3][4] Consequently, highly sensitive and robust analytical methods are required to detect and quantify this compound at trace levels to ensure patient safety and regulatory compliance. This document provides detailed protocols and methods for the analysis of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Approaches

The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile nitrosamines, but LC-MS/MS is often preferred for non-volatile and thermolabile compounds like many NDSRIs. LC-MS/MS methods utilizing electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode provide the necessary sensitivity to meet the low detection limits required by regulatory agencies.

Quantitative Data Summary

The performance of analytical methods is critical for ensuring accurate quantification at trace levels. The following table summarizes typical performance characteristics for the analysis of this compound and similar beta-blocker-related nitrosamines by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb | |

| Limit of Quantification (LOQ) | 2 - 20 ppb | |

| Recovery | 64.1% - 113.3% | |

| Correlation Coefficient (R) | 0.9978 - 0.9999 |

Experimental Protocols

Protocol 1: this compound Analysis by LC-MS/MS

This protocol describes a validated method for the quantification of this compound using LC-MS/MS.

1. Instrumentation:

-

An ultra-high-speed liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 μm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

-

MRM Transitions: The specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard. The protonated molecular ion [M+H]⁺ serves as the precursor ion. At least two transitions should be monitored for confident identification and quantification.

Protocol 2: Sample Preparation

Accurate sample preparation is crucial to achieve reliable results.

1. For Metoprolol Drug Substance (API):

-

Accurately weigh approximately 25 mg of the Metoprolol API into a suitable centrifuge tube.

-

Add 5 mL of a diluent (e.g., 80:20 v/v acetonitrile/water or methanol).

-

Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.

-

Filter the resulting solution through a 0.22 µm PVDF or equivalent syringe filter into an HPLC vial.

-

The sample is now ready for LC-MS/MS analysis.

2. For Metoprolol Drug Product (Tablets):

-

Grind a sufficient number of tablets to obtain a fine, homogeneous powder.

-

Accurately weigh an amount of powder equivalent to 25 mg of the Metoprolol API into a 15 mL centrifuge tube.

-

Add 5 mL of diluent (e.g., 80:20 v/v acetonitrile/water).

-

Vortex for 1 minute, followed by shaking on a mechanical shaker for at least 30 minutes to extract the analyte.

-

Centrifuge the sample at 4,500 rpm for 15 minutes to separate the insoluble excipients.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

-

The sample is now ready for injection.

Visualizations

The following diagrams illustrate the general workflow and decision-making process for this compound analysis.

Caption: High-level workflow for this compound analysis.

Caption: Decision tree for selecting an appropriate analytical method.

References

- 1. Navigating Regulations: N-Nitroso Impurities in Pharmaceuticals - AquigenBio [aquigenbio.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. ema.europa.eu [ema.europa.eu]

Application Note: Quantification of N-Nitrosometoprolol in Drug Substances and Products by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form in drug products containing metoprolol (B1676517), a widely used beta-blocker for treating various cardiovascular conditions. Regulatory agencies require strict control of these impurities, necessitating sensitive and robust analytical methods for their quantification at trace levels.

This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in both metoprolol active pharmaceutical ingredients (APIs) and finished drug products. The described protocol is based on established methodologies for nitrosamine analysis and offers high sensitivity and selectivity.

Analytical Method Overview

The method utilizes reversed-phase liquid chromatography for the separation of this compound from the metoprolol API and other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.

Chemical Information:

-

Compound: this compound

-

Molecular Formula: C₁₅H₂₄N₂O₄

-

Molecular Weight: 296.36 g/mol

-

Parent Drug: Metoprolol

Experimental Protocols

Standard and Sample Preparation

a) Standard Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

b) Intermediate Standard Solution (1 µg/mL): Dilute 100 µL of the Standard Stock Solution to 10 mL with a 50:50 (v/v) mixture of methanol and water.

c) Working Standard Solutions (for calibration curve): Prepare a series of working standard solutions by serial dilution of the Intermediate Standard Solution with 50:50 (v/v) methanol/water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

d) Sample Preparation - Metoprolol API:

-

Accurately weigh 500 mg of the metoprolol API into a 15 mL centrifuge tube.

-

Add 5.0 mL of methanol.

-

Vortex the solution until the API is completely dissolved.

-

Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

e) Sample Preparation - Metoprolol Tablets: [1]

-

Weigh and finely powder a representative number of metoprolol tablets.

-

Accurately weigh an amount of the powdered tablets equivalent to 100 mg of metoprolol into a 50 mL centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 5 minutes to disperse the powder.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1]

LC-MS/MS Instrumentation and Conditions

a) Liquid Chromatography:

| Parameter | Value |

| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

b) Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument Dependent |

c) MRM Transitions:

The precursor ion for this compound is [M+H]⁺ with m/z 297.2. The following product ions are proposed based on the fragmentation of structurally similar compounds and general nitrosamine fragmentation patterns.[3][4][5][6] Note: These parameters should be optimized in the user's laboratory for their specific instrumentation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |

| This compound | 297.2 | 267.2 | 100 | Optimize (start at 15) | Quantifier (Loss of -NO) |

| This compound | 297.2 | 191.1 | 100 | Optimize (start at 25) | Qualifier (Side-chain cleavage) |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method based on published data for the analysis of this compound and other nitrosamines in beta-blocker drug substances.[2]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.02 - 1.2 ng/mL (ppb)[2] |

| Limit of Quantification (LOQ) | 2 - 20 ng/mL (ppb)[2] |

| Linearity (R²) | ≥ 0.998[2] |

| Accuracy (% Recovery) | 64.1% – 113.3%[2] |

| Precision (%RSD) | < 15% |

Method Validation

This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to differentiate and quantify this compound in the presence of metoprolol and potential matrix components.

-

Linearity: Assessed over a range of concentrations, typically from the LOQ to 150% of the specification limit.

-

Accuracy: Determined by spike-recovery experiments at multiple concentration levels.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature).

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical diagram of the MRM process in the mass spectrometer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of N-Nitrosometoprolol using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker.[1] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies such as the U.S. Food and Drug Administration (FDA) due to their potential carcinogenic properties.[1] The formation of this compound can occur during the synthesis, storage, or even formulation of the drug product when certain reagents, solvents, and conditions are present.[1] Consequently, sensitive and accurate analytical methods are required to detect and quantify this impurity to ensure the safety and quality of Metoprolol-containing pharmaceuticals.

This document provides detailed application notes and protocols for the determination of this compound in Metoprolol drug substance and drug product using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.[2][3] The use of this compound as a reference standard is essential for the accurate quantification of this impurity.

Analytical Principle

The method described herein utilizes reverse-phase HPLC to separate this compound from the active pharmaceutical ingredient (API), Metoprolol, and other potential impurities. Following chromatographic separation, the analyte is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides high selectivity and sensitivity, allowing for the detection of trace levels of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Metoprolol Succinate/Tartrate drug substance or tablets

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

Instrumentation

-

UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | Approximately 10 minutes |

Table 1: HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometer Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined by direct infusion of this compound standard |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for the specific instrument and transition |

| Source Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

Standard Solution Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Metoprolol Drug Substance (API):

-

Accurately weigh approximately 100 mg of Metoprolol API.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter prior to injection.

Metoprolol Tablets:

-

Weigh and finely powder not fewer than 10 Metoprolol tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Metoprolol.

-

Transfer to a 10 mL volumetric flask and add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sonicate for 15 minutes.

-

Dilute to volume with the same solvent mixture and mix well.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Data Presentation and Performance Characteristics

The following tables summarize the expected quantitative data for the analysis of this compound using the described method.

Table 2: System Suitability

| Parameter | Acceptance Criteria |

| Retention Time (RT) Reproducibility (%RSD) | ≤ 2.0% |

| Peak Area Reproducibility (%RSD) | ≤ 15.0% for LLOQ, ≤ 10.0% for other standards |

| Signal-to-Noise Ratio (S/N) for LLOQ | ≥ 10 |

Table 3: Method Validation Summary

| Parameter | Typical Performance |

| Retention Time (RT) | Approximately 4.5 - 5.5 minutes |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.02 - 1.2 ppb |

| Limit of Quantitation (LOQ) | 2 - 20 ppb |

| Accuracy (Recovery) | 64.1% - 113.3% |

| Precision (%RSD) | ≤ 15% |

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 0.5 | 1,250 |

| 1.0 | 2,480 |

| 5.0 | 12,300 |

| 10.0 | 25,100 |

| 25.0 | 62,000 |

| 50.0 | 124,500 |

| 100.0 | 250,100 |

Table 5: Example Recovery Data

| Sample | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| Metoprolol API | 10.0 | 9.8 | 98.0 |

| Metoprolol Tablets | 10.0 | 9.5 | 95.0 |

Visualizations

Caption: Workflow for Nitrosamine Impurity Risk Assessment and Control.

Caption: Chemical Risk Factors for this compound Formation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in Metoprolol drug substance and drug products. The use of this compound as a reference standard is critical for achieving accurate and reliable results. Adherence to this protocol and the principles of method validation will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Regular review of regulatory guidelines from agencies like the FDA is recommended to stay current with the evolving requirements for nitrosamine impurity control.

References

- 1. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpaonline.com [ajpaonline.com]

Application Notes: Quantitative Analysis of N-Nitrosometoprolol in Metoprolol Drug Substance by LC-MS/MS

Introduction

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form during the synthesis, storage, or handling of metoprolol (B1676517), a widely used beta-blocker.[1] Like other nitrosamines, it is classified as a probable human carcinogen, making its detection and control a critical aspect of pharmaceutical quality assurance.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical testing to mitigate the presence of nitrosamine impurities in drug products.[2][4]

This document provides a detailed protocol for the quantitative determination of this compound in metoprolol active pharmaceutical ingredient (API) using a sensitive and specific Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method.

Formation of this compound

This compound (C₁₅H₂₄N₂O₄) is formed from the reaction of the secondary amine functional group within the metoprolol structure with a nitrosating agent, such as nitrite, under acidic conditions. This reaction is a critical consideration during the drug manufacturing process and stability studies.

Caption: Formation pathway of this compound from metoprolol.

Analytical Method: UHPLC-MS/MS

2.1 Principle

This method utilizes reversed-phase liquid chromatography to separate this compound from the metoprolol API and other potential impurities. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.

2.2 Reagents, Standards, and Materials

-

Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

-

Standards:

-

This compound reference standard (CAS No: 138768-62-4)

-

Metoprolol Tartrate or Succinate Reference Standard

-

-

Materials:

-

Amber glass vials (Class A) to protect light-sensitive nitrosamines

-

Volumetric flasks and pipettes (Class A)

-

0.22 µm PVDF or Nylon syringe filters

-

Analytical balance

-

Experimental Protocol

3.1 Preparation of Standard Solutions

-

This compound Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

-

Intermediate Standard Solution (approx. 1.0 µg/mL): Pipette 100 µL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with a 50:50 mixture of methanol and water (diluent).

-

Calibration Curve Standards: Prepare a series of calibration standards by further diluting the intermediate standard solution with the diluent to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL. This range should bracket the expected limit of quantification (LOQ).

3.2 Preparation of Sample Solutions

-

Accurately weigh approximately 100 mg of the metoprolol drug substance into a 10 mL screw-cap glass vial.

-

Add 5.0 mL of diluent (e.g., 1% formic acid in water or a methanol/water mixture).

-

Vortex the vial for 2 minutes, sonicate for 5 minutes, and then centrifuge at 4500 rpm for 5 minutes to separate the supernatant from any undissolved material.

-

Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

3.3 Analytical Workflow Diagram

Caption: Experimental workflow for this compound analysis.

3.4 UHPLC-MS/MS Instrumental Conditions

The following tables provide recommended starting parameters. Method optimization and validation are required for specific instrumentation.

Table 1: UHPLC Parameters

| Parameter | Recommended Condition |

|---|---|

| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.4 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Gradient Program | Optimized to separate the analyte from the API peak |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 297.2 (corresponding to [M+H]⁺ for C₁₅H₂₄N₂O₄) |

| Product Ions (Q3) | To be determined by infusing this compound standard |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

| Source Temp. | Instrument dependent |

| Collision Energy | Optimized for characteristic fragment ions |

Method Validation & Data Presentation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of this compound. | Ensures the signal is solely from the target analyte. |

| Linearity | Correlation coefficient (R²) ≥ 0.99 | Confirms a direct relationship between concentration and response. |

| LOD / LOQ | LOQ should be ≤ 30% of the acceptable limit. (Typical published LOQs are 2-20 ppb). | Defines the lowest concentration that can be reliably detected and quantified. |

| Accuracy | Recovery within 70-130% for trace analysis. | Measures the closeness of the test results to the true value. |

| Precision | Repeatability (RSD ≤ 15%). | Demonstrates the consistency of results for repeated analyses. |

4.1 Data Analysis and Presentation